molecular formula C17H13FN2O4S B2911338 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1206988-07-9

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2911338
CAS No.: 1206988-07-9
M. Wt: 360.36
InChI Key: SQIUKVVJITZLIO-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a benzothiazine-derived compound characterized by a 1,1-dioxo benzothiazine core substituted with a 2,5-dimethoxyphenyl group at the 4-position, a fluorine atom at the 6-position, and a nitrile group at the 2-position.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4S/c1-23-12-4-5-16(24-2)14(8-12)20-10-13(9-19)25(21,22)17-6-3-11(18)7-15(17)20/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIUKVVJITZLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The synthesis begins with the preparation of 2-aminobenzenesulfonamide derivatives.

    Introduction of Substituents: The 2,5-dimethoxyphenyl and 6-fluoro substituents are introduced through nucleophilic substitution reactions.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, primary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile

The closest structural analog identified in the provided evidence is 4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile (Life Chemicals, F3398-4378). Below is a comparative analysis based on structural features and commercial availability:

Feature Target Compound (2,5-dimethoxyphenyl) Analog (2-bromo-4-methylphenyl)
Substituent at 4-position 2,5-dimethoxyphenyl (electron-donating) 2-bromo-4-methylphenyl (electron-withdrawing bromo + donating methyl)
Molecular Weight ¹ ~416.38 g/mol ~464.26 g/mol
Commercial Availability Not listed in provided evidence Available in 1–15 mg or 2–10 μmol quantities
Pricing (Life Chemicals) N/A $54–$89 (1–15 mg); $57–$79 (2–10 μmol)

¹ Calculated based on molecular formulas.

Implications of Structural Differences

  • Electronic Effects: The 2,5-dimethoxy groups in the target compound enhance electron density on the phenyl ring, which may improve solubility in polar solvents compared to the bromo-methyl analog.
  • The bromo-methyl analog’s bulkier substituents may favor hydrophobic interactions but reduce metabolic stability.

Commercial and Research Considerations

The bromo-methyl analog is commercially available through Life Chemicals, with pricing scaling linearly by quantity. Researchers may prioritize the analog for preliminary studies due to accessibility, but the target compound’s dimethoxy motif warrants investigation for optimized pharmacokinetic profiles.

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile (often referred to as L807-0119) belongs to the benzothiazine class of compounds, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of L807-0119 is C₁₈H₁₆FNO₆S , with a molecular weight of 393.39 g/mol . The compound features a benzothiazine core substituted with a fluorine atom and methoxy groups on the phenyl ring, contributing to its unique chemical properties and biological activity.

Biological Activities

Research indicates that compounds within the benzothiazine class exhibit significant anti-inflammatory , antimicrobial , and anticancer properties. The specific biological activities of L807-0119 are summarized below:

Biological ActivityDescription
Anticancer Exhibits cytotoxic effects against various cancer cell lines. Mechanisms may include apoptosis induction and cell cycle arrest.
Anti-inflammatory Inhibits pro-inflammatory cytokines and mediators, potentially useful in treating inflammatory diseases.
Antimicrobial Demonstrates activity against several bacterial strains, suggesting potential as an antibiotic agent.

The mechanisms through which L807-0119 exerts its biological effects involve interaction with specific molecular targets within cells. Key findings from recent studies include:

  • Cell Cycle Regulation : L807-0119 has been shown to induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound activates caspase pathways, promoting programmed cell death in malignant cells.
  • Cytokine Modulation : It downregulates cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of L807-0119:

  • Study 1 : A study conducted on human breast cancer cell lines demonstrated that treatment with L807-0119 resulted in a significant decrease in cell viability (up to 70% at higher concentrations). The study attributed this effect to the induction of apoptosis via mitochondrial pathways.
  • Study 2 : In an animal model of inflammation, administration of L807-0119 led to a reduction in paw edema and inflammatory cytokines compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
  • Study 3 : Antimicrobial assays revealed that L807-0119 exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis

L807-0119 can be compared with other similar compounds in terms of structural features and biological activities:

Compound NameMolecular FormulaKey Features
Methyl 4-(3-cyanophenyl)-6-fluoro-benzothiazineC₁₇H₁₂N₂O₄SContains a cyanophenyl group; different target interactions
Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-benzothiazineC₁₈H₁₆FNO₆SVariations in methoxy substitutions affect bioactivity

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